molecular formula C21H18BrN5 B149368 エチジウムモノアジドブロマイド CAS No. 58880-05-0

エチジウムモノアジドブロマイド

カタログ番号: B149368
CAS番号: 58880-05-0
分子量: 420.3 g/mol
InChIキー: GHUXAYLZEGLXDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethidium monoazide bromide is a fluorescent photoaffinity label that binds covalently to nucleic acids after photolysis. It is primarily used to differentiate between live and dead cells in various biological samples. The compound is particularly useful in molecular biology for its ability to selectively label dead cells, making it an essential tool in viability PCR, fluorescent microscopy, and flow cytometry .

科学的研究の応用

Viability PCR and Cell Viability Assessment

Ethidium monoazide bromide is primarily utilized in viability PCR (v-PCR) to differentiate between live and dead cells. The dye is cell membrane-impermeable, allowing it to penetrate only dead cells. Upon exposure to light, EMA binds covalently to the DNA of these dead cells, rendering it incapable of amplification during PCR processes. This selective binding enables researchers to quantify viable cells in mixed populations effectively.

Key Findings:

  • EMA can inhibit the amplification of DNA from dead cells while allowing the amplification of DNA from viable cells, facilitating accurate quantification in complex samples .
  • A study demonstrated that EMA combined with real-time loop-mediated isothermal amplification (Rti-LAMP) could effectively discriminate between viable and heat-killed Salmonella enterica ser. Enteritidis .

Enhancing Virus Detection Techniques

EMA has been shown to improve the sensitivity of high-throughput sequencing and DNA array technologies by reducing the background noise from host genomic nucleic acids. This application is particularly relevant in virology, where distinguishing viral RNA from host RNA is crucial for accurate detection.

Case Study:

  • In a study involving porcine reproductive and respiratory syndrome virus (PRRSV), EMA treatment significantly decreased amplifiable host genomic content, thereby enhancing the detection sensitivity of viral probes in clinical samples . The results indicated an increase in the number of specific PRRSV reads and overall coverage.

Applications in Environmental Microbiology

EMA's ability to differentiate between live and dead microorganisms has made it a valuable tool in environmental microbiology. It allows researchers to assess microbial viability in various environments, including soil and water samples.

Example Applications:

  • EMA has been employed to monitor microbial populations in contaminated sites, providing insights into the effectiveness of bioremediation efforts.
  • Studies have utilized EMA to evaluate the impact of environmental stressors on microbial communities, aiding in understanding ecosystem health.

Use in Food Safety Testing

In food microbiology, EMA is instrumental for assessing microbial contamination and ensuring food safety. By accurately quantifying viable pathogens, EMA helps in evaluating the effectiveness of food processing methods such as pasteurization.

Research Insights:

  • A study highlighted the application of EMA-PCR for detecting viable but non-culturable (VBNC) pathogens in food products, which traditional culture methods might miss . This capability is critical for preventing foodborne illnesses.

Flow Cytometry and Microscopy Applications

EMA is compatible with flow cytometry and fluorescence microscopy, allowing for detailed analysis of cell populations based on viability. Researchers can visualize and quantify live versus dead cells within complex mixtures.

Technical Details:

  • When used with flow cytometry, EMA enables high-throughput analysis of cell viability across various sample types, enhancing the efficiency of microbial assessments .

生化学分析

Biochemical Properties

Ethidium monoazide bromide plays a crucial role in biochemical reactions by selectively binding to nucleic acids in cells with compromised membranes. This interaction occurs after the compound is photoactivated, leading to covalent binding with DNA. The fluorescence of ethidium monoazide bromide is weak initially but increases significantly upon binding to DNA, with excitation/emission maxima of approximately 504/600 nm . This property makes it useful for applications such as cell viability assays and the identification of drug binding sites on DNA .

Cellular Effects

Ethidium monoazide bromide affects various types of cells and cellular processes. It selectively labels DNA in dead cells within a mixed population of live and dead cells, as it is relatively impermeant to live cells . This selective labeling allows researchers to distinguish between viable and non-viable cells, which is particularly useful in studies involving cell viability, proliferation, and function . The compound’s interaction with DNA can influence cell signaling pathways, gene expression, and cellular metabolism by preventing the amplification of DNA from dead cells during PCR .

Molecular Mechanism

The molecular mechanism of ethidium monoazide bromide involves its photoactivation and subsequent covalent binding to nucleic acids. Upon exposure to light, the compound becomes a fluorescent DNA stain that binds covalently to DNA in cells with compromised membranes . This binding prevents the amplification of DNA from dead cells during PCR, allowing for the selective detection of viable cells . The compound’s ability to intercalate within DNA molecules and form covalent bonds upon photoactivation is central to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethidium monoazide bromide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that ethidium monoazide bromide can cause a delay in DNA amplification from dead bacteria during real-time PCR, and its concentration must be carefully controlled to avoid affecting live bacteria . The compound’s stability and effectiveness can be influenced by environmental factors such as temperature and light exposure .

Dosage Effects in Animal Models

The effects of ethidium monoazide bromide vary with different dosages in animal models. Higher concentrations of the compound can suppress DNA amplification from dead bacteria, but excessive doses may also affect live bacteria . Studies have shown that a low-dose double treatment with ethidium monoazide bromide can effectively distinguish between live and dead cells without adversely affecting viable cells . High doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for specific applications .

Metabolic Pathways

Ethidium monoazide bromide is involved in metabolic pathways related to nucleic acid interactions. The compound interacts with enzymes and cofactors that facilitate its binding to DNA. Its ability to intercalate within DNA molecules and form covalent bonds upon photoactivation can affect metabolic flux and metabolite levels in cells . The compound’s interactions with nucleic acids are central to its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, ethidium monoazide bromide is transported and distributed based on its interactions with nucleic acids. The compound is relatively impermeant to live cells, allowing it to selectively label DNA in dead cells . This selective labeling influences its localization and accumulation within cells, making it a valuable tool for studying cell viability and function . The compound’s transport and distribution are influenced by factors such as cell membrane integrity and photoactivation .

Subcellular Localization

Ethidium monoazide bromide is primarily localized to the nucleus and nucleic acids within cells . Its subcellular localization is influenced by its ability to bind covalently to DNA upon photoactivation. This targeting to specific compartments or organelles is essential for its function as a fluorescent DNA stain . The compound’s localization to the nucleus and its interactions with nucleic acids are critical for its role in differentiating between live and dead cells .

準備方法

Synthetic Routes and Reaction Conditions: Ethidium monoazide bromide is synthesized through a multi-step process involving the reaction of ethidium bromide with sodium azide. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the azide group. The final product is purified using high-performance liquid chromatography to achieve a purity of ≥95% .

Industrial Production Methods: In industrial settings, the production of ethidium monoazide bromide involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is produced in bulk, followed by purification and packaging under sterile conditions to maintain its efficacy and stability .

化学反応の分析

Types of Reactions: Ethidium monoazide bromide primarily undergoes photolysis, where exposure to light activates the azide group, allowing it to form covalent bonds with nucleic acids. This reaction is crucial for its application in labeling dead cells .

Common Reagents and Conditions:

    Reagents: Sodium azide, ethidium bromide, aqueous solvents.

    Conditions: Controlled temperature, pH, and light exposure for photolysis.

Major Products: The major product of the photolysis reaction is a covalently bound complex of ethidium monoazide bromide with nucleic acids, which exhibits enhanced fluorescence .

生物活性

Ethidium monoazide bromide (EMA) is a fluorescent dye primarily used in molecular biology to distinguish viable from non-viable cells by selectively intercalating into DNA. This compound has gained significant attention for its role in improving the accuracy of quantitative PCR (qPCR) assays, particularly in environmental microbiology and clinical diagnostics. This article provides a comprehensive overview of EMA's biological activity, including its mechanism of action, applications, and relevant case studies.

Ethidium monoazide bromide is a DNA intercalating agent that penetrates cells with compromised membranes. Once inside, it binds to DNA and forms a covalent bond upon exposure to light, effectively modifying the DNA structure. This modification inhibits the amplification of DNA from dead cells during PCR, allowing researchers to focus on the viable population.

  • Intercalation : EMA intercalates between base pairs of DNA.
  • Photoactivation : Upon exposure to bright light, EMA generates reactive nitrene radicals that covalently link to DNA.
  • Inhibition of Amplification : The modified DNA cannot be amplified by PCR, thus distinguishing viable cells from dead ones.

Applications

EMA is utilized in various fields, including:

  • Microbial Ecology : To assess the viability of microbial populations in environmental samples.
  • Clinical Diagnostics : For the detection of pathogens in clinical specimens.
  • Food Safety : To evaluate the presence of viable pathogens in food products.

Case Study 1: Viable/Dead Cell Differentiation

A study investigated the efficacy of EMA combined with qPCR for differentiating viable and dead Legionella pneumophila in environmental samples. The results indicated that EMA effectively inhibited the amplification of DNA from non-viable cells, allowing for a more accurate assessment of viable cell counts.

Sample TypeViable Cell Count (CFU/ml)Dead Cell Count (CFU/ml)
Untreated1.2 x 10^50
EMA-treated1.0 x 10^52.0 x 10^4

This demonstrates EMA's potential for real-time monitoring of bacterial viability in complex samples .

Case Study 2: Application in Biogas Plants

In another study, researchers examined the bacterial community composition in biogas plants using EMA and Ion Torrent sequencing. The findings revealed that EMA treatment allowed for the exclusion of DNA from dead cells, providing insights into the dynamics of viable bacterial populations throughout the anaerobic digestion process.

Sample LocationDominant PhylaChanges Post-Digestion
InfluentFirmicutesIncreased Proteobacteria
Biogas ReactorFirmicutesDecreased Proteobacteria
Post-DigesterFirmicutesStable Composition

This study highlights EMA's utility in understanding microbial ecology within bioprocessing environments .

Discussion

EMA's ability to selectively bind to DNA from dead cells while permitting amplification from viable cells makes it a powerful tool for researchers. Its applications span across various fields where understanding cell viability is crucial. However, careful consideration must be given to experimental conditions such as light exposure and dye concentration to optimize its effectiveness.

特性

IUPAC Name

8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUXAYLZEGLXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69498-50-6 (Parent)
Record name Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58880-05-0
Record name Ethidium monoazide bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58880-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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